PqsR/LasR-IN-1
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Overview
Description
PqsR/LasR-IN-1, also known as compound 2a, is a potent inhibitor of the PqsR and LasR systems. These systems are crucial for the quorum sensing mechanism in Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen. This compound exhibits anti-virulence activity by reducing the production of biofilm, pyocyanin, and rhamnolipids in Pseudomonas aeruginosa .
Preparation Methods
The synthesis of PqsR/LasR-IN-1 involves several steps. The compound has a molecular formula of C24H20ClNO3 and a molecular weight of 405.87 g/mol
Chemical Reactions Analysis
PqsR/LasR-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
PqsR/LasR-IN-1 has several scientific research applications:
Chemistry: It is used as a tool to study quorum sensing mechanisms in bacteria.
Biology: The compound helps in understanding bacterial communication and biofilm formation.
Mechanism of Action
PqsR/LasR-IN-1 exerts its effects by inhibiting the PqsR and LasR systems in Pseudomonas aeruginosa. These systems are part of the quorum sensing mechanism that regulates the expression of virulence factors. By binding to the PqsR and LasR receptors, this compound prevents the activation of these systems, thereby reducing the production of biofilm, pyocyanin, and rhamnolipids .
Comparison with Similar Compounds
PqsR/LasR-IN-1 is unique in its dual inhibition of both PqsR and LasR systems. Similar compounds include:
Quercetin: A natural flavonoid that inhibits the LasR system and reduces virulence factors in Pseudomonas aeruginosa.
These compounds share similar mechanisms of action but differ in their chemical structures and specific targets within the quorum sensing systems.
Properties
Molecular Formula |
C24H20ClNO3 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO3/c1-14-3-9-20(11-15(14)2)26-23(27)17-6-10-21-18(12-17)13-22(29-24(21)28)16-4-7-19(25)8-5-16/h3-12,22H,13H2,1-2H3,(H,26,27) |
InChI Key |
WMGRTKLFMHNQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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